molecular formula C21H20FN3O2 B12269993 1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole

1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole

Cat. No.: B12269993
M. Wt: 365.4 g/mol
InChI Key: KZOQHDXMEXHPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azetidine, imidazole, and fluorophenoxybenzoyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the benzoyl and fluorophenoxy groups. The final step involves the incorporation of the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar research applications.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar structural features and are studied for their biological activities.

Uniqueness

1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is unique due to its combination of azetidine, imidazole, and fluorophenoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone

InChI

InChI=1S/C21H20FN3O2/c1-15-23-9-10-24(15)12-16-13-25(14-16)21(26)17-3-2-4-20(11-17)27-19-7-5-18(22)6-8-19/h2-11,16H,12-14H2,1H3

InChI Key

KZOQHDXMEXHPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.